Physicochemical Differentiation: Computed LogP, TPSA, and Molecular Weight Comparison Against the Non-Fluorinated Analog
The target compound's computed XLogP3 of 0.4 (PubChem) represents a significant shift in lipophilicity compared to the non-fluorinated analog 1-methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8), which has a higher predicted logP of approximately 1.0–1.2 owing to the absence of the polarizing -CF₃ group [1]. The molecular weight difference is 68 Da (192.14 vs. 124.14 g/mol), and the TPSA remains constant at 48 Ų for both compounds, indicating that the -CF₃ substitution modulates lipophilicity without altering hydrogen-bonding surface area. The target compound's XLogP3 of 0.4 places it closer to the CNS drug-like space (typically XLogP 1–3), whereas the analog's higher lipophilicity may shift it toward a different ADME profile [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.4; MW = 192.14 g/mol; TPSA = 48 Ų |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8): XLogP3 ≈ 1.0–1.2 (estimated); MW = 124.14 g/mol; TPSA = 48 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.6 to -0.8 (target is more polar); ΔMW = +68 Da (+55%) |
| Conditions | Computed descriptors from PubChem (XLogP3 algorithm, 2021 release) |
Why This Matters
A 0.6–0.8 log unit reduction in lipophilicity can shift a compound's predicted membrane permeability and metabolic clearance profile by a meaningful margin, making the trifluoromethylated compound the appropriate choice for projects where polarity modulation is required without adding hydrogen-bond donors.
- [1] PubChem Compound Summaries: CID 69132530 (target) and CID 175544-08-8 (non-fluorinated analog). National Center for Biotechnology Information. Computed XLogP3 values, 2021 release. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Review of CNS drug-like property ranges. View Source
